3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
This compound features a tetrahydroisoquinoline scaffold fused with a 1,3,4-thiadiazole ring, substituted with a 4-methoxyphenyl group at position 3 and a propan-2-yl group at position 5 of the thiadiazole moiety. The presence of the thiadiazole ring, known for electron-deficient properties, may enhance binding affinity to biological targets .
Properties
Molecular Formula |
C23H24N4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N4O3S/c1-13(2)21-25-26-23(31-21)24-20(28)18-16-7-5-6-8-17(16)22(29)27(3)19(18)14-9-11-15(30-4)12-10-14/h5-13,18-19H,1-4H3,(H,24,26,28) |
InChI Key |
WWRDPHVEAKKQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Bischler–Napieralski Cyclization
A phenethylamine derivative, 4-methoxy-N-methylphenethylamine , is acylated with chloroacetyl chloride to form the corresponding amide. Cyclization under acidic conditions (e.g., POCl₃ or polyphosphoric acid) yields the dihydroisoquinoline intermediate, which is reduced to the THIQ core using NaBH₄ or catalytic hydrogenation.
Key reaction conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | Chloroacetyl chloride, DCM, 0°C | 85 |
| Cyclization | POCl₃, reflux, 4 h | 78 |
| Reduction | NaBH₄, MeOH, rt | 92 |
Introduction of the 2-Methyl and 4-Methoxyphenyl Groups
The 2-methyl group is introduced via N-methylation using methyl iodide, while the 4-methoxyphenyl substituent is incorporated through a Friedel–Crafts alkylation. Lewis acids such as AlCl₃ facilitate electrophilic aromatic substitution at the THIQ C-3 position.
Preparation of the Thiadiazole Moiety
The [(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene] group is synthesized via cyclocondensation of thiosemicarbazides with isopropyl chloroacetate.
Thiosemicarbazide Intermediate
Thiosemicarbazide reacts with isopropyl chloroacetate in ethanol under reflux to form 5-isopropyl-1,3,4-thiadiazol-2(3H)-one. Oxidation with H₂O₂ yields the ylidene derivative.
Spectral data for thiadiazole intermediate :
-
¹H NMR (CDCl₃) : δ 1.35 (d, 6H, CH(CH₃)₂), 3.21 (septet, 1H, CH), 5.12 (s, 1H, NH).
Coupling Strategies for Carboxamide Formation
The THIQ and thiadiazole units are coupled via Ugi four-component reactions or carbodiimide-mediated amidation .
Ugi Reaction
A mixture of THIQ-4-carboxylic acid, the thiadiazole amine, benzaldehyde, and tert-butyl isocyanide in methanol undergoes a one-pot condensation to form the carboxamide.
Optimized conditions :
EDCl/HOBt-Mediated Amidation
The THIQ carboxylic acid is activated with EDCl and HOBt, followed by reaction with the thiadiazole amine. This method offers superior stereocontrol.
Purification and Characterization
Crude products are purified via column chromatography (MeOH/DCM gradient) and recrystallization.
Analytical data for target compound :
-
¹H NMR (500 MHz, CDCl₃) : δ 7.46 (d, J = 8.3 Hz, 2H, ArH), 4.85 (s, 1H, NH), 3.21 (s, 3H, NCH₃).
-
HRMS (ESI+) : m/z calc. for C₂₅H₂₇N₅O₃S [M+H]⁺: 508.1984; found: 508.1986.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole/Thiazolidinone Moieties
Key structural analogs include compounds with thiadiazole or thiazolidinone cores modified with aryl or heteroaryl substituents. These analogs share pharmacophoric features (e.g., carboxamide linkages, aromatic substituents) that influence solubility, stability, and target binding.
Table 1: Comparison of Thiadiazole/Thiazolidinone-Based Analogues
Key Observations :
- The propan-2-yl substituent on the thiadiazole ring could reduce steric hindrance compared to bulkier groups (e.g., phenylcarbamoyl in ), favoring target binding .
Analogs with Benzothiazole Carboxamide Scaffolds
Compounds from (e.g., 4g, 4h) share carboxamide linkages but differ in aryl substituents, affecting synthesis efficiency and bioactivity.
Table 2: Benzothiazole Carboxamide Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) reduce synthesis yields (4i: 37%) compared to electron-donating groups (e.g., 4g: 70%), likely due to steric and electronic effects during cyclization .
- The target compound’s 4-methoxy group, an electron donor, may improve synthetic accessibility compared to halogenated analogs.
Functional Comparisons Using QSAR and ChemGPS-NP Models
- ChemGPS-NP Analysis: The target compound’s structural diversity (tetrahydroisoquinoline + thiadiazole) places it in a distinct chemical space compared to simpler thiadiazoles, suggesting unique bioactivity profiles .
- QSAR Predictions: Modifications to the tetrahydroisoquinoline core (e.g., methyl group at position 2) may enhance steric complementarity with target proteins, as seen in kinase inhibitors .
Biological Activity
The compound 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (CAS Number: 1190287-34-3) is a hybrid molecule that incorporates a thiadiazole moiety and a tetrahydroisoquinoline structure. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of 436.5 g/mol. The compound's structure is characterized by the presence of both a methoxyphenyl group and a thiadiazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1190287-34-3 |
Anticancer Activity
Research indicates that compounds containing a thiadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes such as thymidylate synthase , HDAC , and topoisomerase II , which are crucial for cancer cell proliferation and survival .
In vitro studies have shown that derivatives of thiadiazole can induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins . The specific compound has been evaluated for its ability to inhibit tumor growth in xenograft models.
Antimicrobial Activity
The thiadiazole derivatives have also been reported to possess broad-spectrum antimicrobial activity. Studies have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida albicans . The proposed mechanism includes disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Properties
Compounds similar to the one discussed have shown promising anti-inflammatory effects in preclinical models. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the downregulation of COX-2 expression . These properties make it a candidate for further development in treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : In a study published in 2023, a series of thiadiazole derivatives were synthesized and screened for their cytotoxic effects against various cancer cell lines. The compound demonstrated IC50 values comparable to established anticancer agents, indicating potent activity against breast cancer cells .
- Antimicrobial Screening : A recent investigation into the antimicrobial properties revealed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, suggesting high efficacy .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a tetrahydroisoquinoline core fused with a 1,3,4-thiadiazole ring and a 4-methoxyphenyl substituent. The thiadiazole’s electron-deficient nature and the tetrahydroisoquinoline’s rigid bicyclic structure contribute to its reactivity in nucleophilic/electrophilic interactions. The (Z)-configuration at the thiadiazole-ylidene moiety is critical for stereoselective binding in biological systems. Characterization via H-NMR (e.g., methoxy singlet at δ ~3.8 ppm) and FT-IR (C=O stretch ~1680–1720 cm) is essential to confirm structural integrity .
Q. What synthetic strategies are commonly employed for analogous tetrahydroisoquinoline-thiadiazole hybrids?
Multi-step synthesis typically involves:
- Step 1 : Cyclocondensation of tetrahydroisoquinoline precursors with thiadiazole-forming reagents (e.g., thiosemicarbazides).
- Step 2 : Functionalization via Suzuki coupling or nucleophilic substitution to introduce substituents like the 4-methoxyphenyl group.
- Step 3 : Final carboxamide coupling using activating agents like EDCI/HOBt. Reaction yields (~60–85%) depend on solvent polarity (DMF/ethanol) and temperature control (reflux vs. room temperature) .
Q. Which analytical techniques are critical for purity assessment and structural validation?
- HPLC : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients.
- NMR : Confirm regiochemistry via C-NMR (e.g., carbonyl carbons at ~165–175 ppm).
- Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios to detect impurities (e.g., deviations >0.3% indicate incomplete purification) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data?
Discrepancies in NMR/IR peaks (e.g., unexpected splitting or shifts) may arise from conformational flexibility or solvent effects. Strategies include:
Q. What mechanistic insights explain low yields in carboxamide coupling steps?
Low yields (~50–65%) in carboxamide formation often result from:
- Steric Hindrance : Bulky substituents on the tetrahydroisoquinoline core impede nucleophilic attack.
- Side Reactions : Competing hydrolysis of activated intermediates (e.g., NHS esters). Mitigate by using anhydrous solvents and lower temperatures (0–5°C) .
Q. How does the (Z)-configuration of the thiadiazole-ylidene group impact biological activity?
The (Z)-configuration enforces a planar geometry, enhancing π-π stacking with biological targets (e.g., enzyme active sites). Comparative studies with (E)-isomers show 3–5× lower IC values in kinase inhibition assays. Validate stereochemistry via NOESY (nuclear Overhauser effects between thiadiazole and tetrahydroisoquinoline protons) .
Q. What strategies optimize reaction conditions for scale-up synthesis?
- DoE (Design of Experiments) : Screen variables (temperature, solvent ratio, catalyst loading) to maximize yield.
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation).
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate structure-activity relationships (SAR)?
- Variable Substituents : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy or halogenated phenyl).
- Assay Conditions : Test against panels of kinases or GPCRs using fluorescence polarization (for binding affinity) and enzymatic turnover assays (for inhibition potency).
- Data Normalization : Use Z-factor scores to validate high-throughput screening reliability .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data?
- Multivariate Analysis : PCA (Principal Component Analysis) to identify outliers in dose-response datasets.
- Bayesian Modeling : Predict SAR trends when limited data exists (e.g., IC values for rare kinase targets) .
Methodological Challenges
Q. How to address solubility issues in biological assays?
Q. What purification techniques are optimal for isolating stereoisomers?
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
- Crystallization : Exploit differential solubility in ethanol/water mixtures (e.g., 70:30 ratio) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
